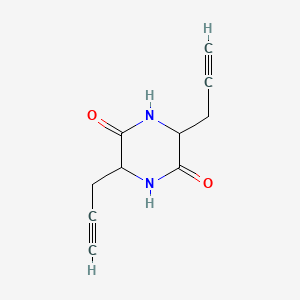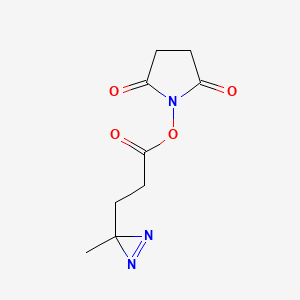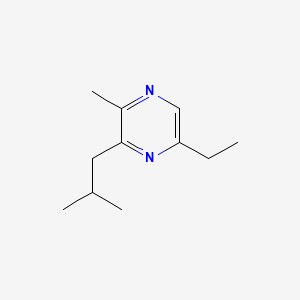
3',4',7-Tri-O-benzylquercetin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’,7-Tri-O-benzylquercetin is a derivative of quercetin, a flavonoid commonly found in various fruits and vegetables. This compound is characterized by the presence of three benzyl groups attached to the hydroxyl groups at positions 3, 4’, and 7 of the quercetin molecule. The molecular formula of 3’,4’,7-Tri-O-benzylquercetin is C36H28O7, and it has a molecular weight of 572.6 g/mol . This compound is typically a yellow solid and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’,7-Tri-O-benzylquercetin involves the selective protection of the hydroxyl groups on the quercetin molecule. One common method is the tribenzylation of rutin, a glycoside of quercetin. The reaction is carried out using potassium carbonate and benzyl bromide in dimethylformamide (DMF) as the solvent . The reaction conditions typically involve heating the mixture to facilitate the formation of the benzyl ether bonds.
Industrial Production Methods
Industrial production of 3’,4’,7-Tri-O-benzylquercetin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3’,4’,7-Tri-O-benzylquercetin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the benzyl groups, reverting the compound back to quercetin.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing benzyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Quercetin and partially deprotected intermediates.
Substitution: Various substituted quercetin derivatives depending on the reagents used.
Scientific Research Applications
3’,4’,7-Tri-O-benzylquercetin has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other flavonoid derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Industry: Used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3’,4’,7-Tri-O-benzylquercetin involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. It also modulates signaling pathways involved in inflammation and cell proliferation, making it a potential therapeutic agent for various diseases .
Comparison with Similar Compounds
Similar Compounds
Quercetin: The parent compound, known for its antioxidant and anti-inflammatory properties.
Isoquercetin: A glucoside form of quercetin with enhanced bioavailability and antiviral activity.
Quercetin-3-gallate: A derivative with significant antiviral activity against influenza viruses.
Uniqueness
3’,4’,7-Tri-O-benzylquercetin is unique due to the presence of benzyl groups, which enhance its lipophilicity and potentially improve its bioavailability. This modification also allows for selective reactions at specific hydroxyl groups, making it a valuable intermediate in the synthesis of other flavonoid derivatives.
Properties
CAS No. |
183067-65-4 |
|---|---|
Molecular Formula |
C36H28O7 |
Molecular Weight |
572.613 |
IUPAC Name |
2-[3,4-bis(phenylmethoxy)phenyl]-3,5-dihydroxy-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C36H28O7/c37-29-19-28(40-21-24-10-4-1-5-11-24)20-32-33(29)34(38)35(39)36(43-32)27-16-17-30(41-22-25-12-6-2-7-13-25)31(18-27)42-23-26-14-8-3-9-15-26/h1-20,37,39H,21-23H2 |
InChI Key |
ZFZRONKLESWFBX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=C(C(=O)C4=C(C=C(C=C4O3)OCC5=CC=CC=C5)O)O)OCC6=CC=CC=C6 |
Synonyms |
2-[3,4-Bis(phenylmethoxy)phenyl]-3,5-dihydroxy-7-(phenylmethoxy)-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


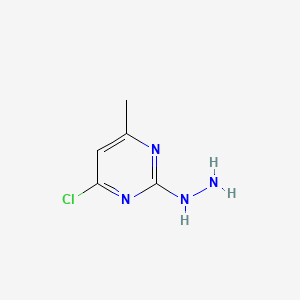
![6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride](/img/structure/B571352.png)
![3-[Methoxy(triphenylmethyl)amino]propan-1-ol](/img/structure/B571357.png)
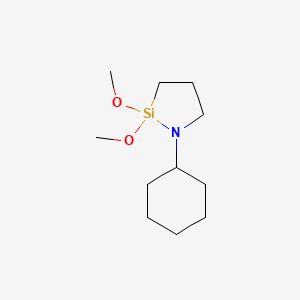
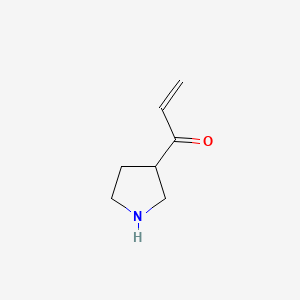
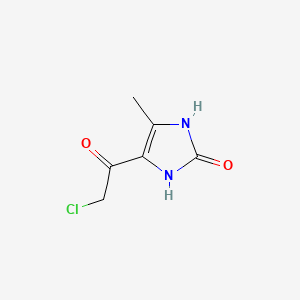
![Furo[2,3-g][1,3]benzoxazole](/img/structure/B571363.png)
![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-isopropoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B571366.png)
